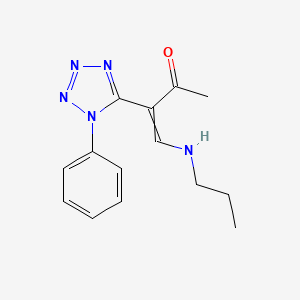
2,2'-(1,4,7-Thiadiazonane-4,7-diyl)diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4,7-Thiadiazonane-4,7-diyl)diacetic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4,7-Thiadiazonane-4,7-diyl)diacetic acid typically involves the reaction of 1,4,7-thiadiazonane with diacetic acid derivatives under controlled conditions. One practical route involves the use of di-tert-butyl-2,2’-(1,4,7-triazonane-1,4-diyl) diacetate as an intermediate, which is then coupled with appropriate reagents to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2,2’-(1,4,7-Thiadiazonane-4,7-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学的研究の応用
2,2’-(1,4,7-Thiadiazonane-4,7-diyl)diacetic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a chelating agent for metal ions.
Industry: Utilized in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs)
作用機序
The mechanism of action of 2,2’-(1,4,7-Thiadiazonane-4,7-diyl)diacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, which can influence various biochemical pathways. The molecular targets and pathways involved depend on the specific metal ion and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
1,4,7-Triazacyclononane (TACN): A similar compound with three nitrogen atoms in the ring, used as a chelating agent in various applications.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: Another thiadiazole derivative with applications in photodynamic therapy and as a luminescent sensor.
Uniqueness
2,2’-(1,4,7-Thiadiazonane-4,7-diyl)diacetic acid is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in applications requiring strong and selective metal ion binding.
特性
CAS番号 |
138771-48-9 |
|---|---|
分子式 |
C10H18N2O4S |
分子量 |
262.33 g/mol |
IUPAC名 |
2-[7-(carboxymethyl)-1,4,7-thiadiazonan-4-yl]acetic acid |
InChI |
InChI=1S/C10H18N2O4S/c13-9(14)7-11-1-2-12(8-10(15)16)4-6-17-5-3-11/h1-8H2,(H,13,14)(H,15,16) |
InChIキー |
OFANMPAOXQFTMA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCSCCN1CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)
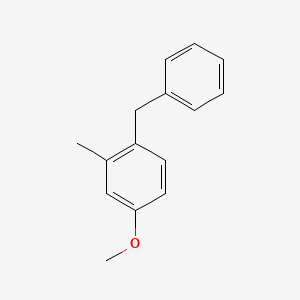
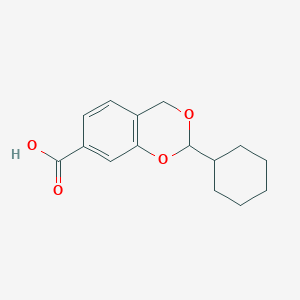

![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
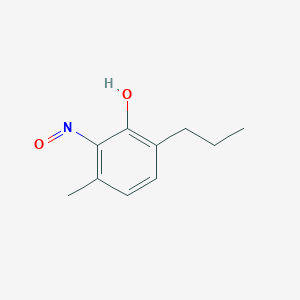


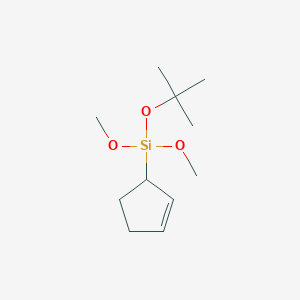
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)
